molecular formula C7H9N3O2S B13969861 N-cyclopropylpyrazine-2-sulfonamide

N-cyclopropylpyrazine-2-sulfonamide

Cat. No.: B13969861
M. Wt: 199.23 g/mol
InChI Key: URWFBCZQFVEHGF-UHFFFAOYSA-N
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Description

N-cyclopropylpyrazine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyrazine ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropylpyrazine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes involved in folate metabolism .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

    Sulfonimidates: Compounds with a similar sulfur-nitrogen bond but different structural features.

    Sulfoximines: Compounds with a sulfur-nitrogen-oxygen bond.

Uniqueness

N-cyclopropylpyrazine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other sulfonamides .

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

N-cyclopropylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H9N3O2S/c11-13(12,10-6-1-2-6)7-5-8-3-4-9-7/h3-6,10H,1-2H2

InChI Key

URWFBCZQFVEHGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC=CN=C2

Origin of Product

United States

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